Etazocine

Description

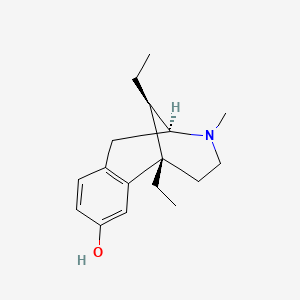

Structure

3D Structure

Properties

Molecular Formula |

C17H25NO |

|---|---|

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(1S,9S,13R)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3/t14-,16-,17-/m0/s1 |

InChI Key |

JYRBQCWXZNDERM-XIRDDKMYSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)CC)C=C(C=C3)O |

Canonical SMILES |

CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O |

Synonyms |

etazocine |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of Etazocine

Opioid Receptor Ligand Profile of Etazocine

Opioid Receptor Ligand Profile of this compound

This compound is classified as a partial agonist at opioid receptors, demonstrating both agonistic and antagonistic properties. wikipedia.orgiiab.me This mixed activity profile is a characteristic of several benzomorphan (B1203429) derivatives. The nature of its activity—whether it predominantly acts as an agonist or antagonist—can depend on the specific receptor subtype and the biological system being studied. taylorandfrancis.com Opioid agonist-antagonists like this compound can produce analgesia by activating one type of opioid receptor while simultaneously blocking another. taylorandfrancis.com In animal studies, the effects of this compound, including analgesia, were found to be comparable to morphine, although with a significantly lower potency. wikipedia.org

The opioid system comprises three main classical receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR). nih.govyoutube.com The specific analgesic and other physiological effects of an opioid ligand are determined by its selectivity and action at these different receptor subtypes. painphysicianjournal.com

Benzomorphans as a class are known to interact with kappa-opioid receptors. The KOR is involved in mediating analgesia, particularly at the spinal level, as well as sedation and dysphoria. nih.govpainphysicianjournal.com While specific quantitative binding data for this compound at the KOR is not extensively detailed in the provided search results, its classification as a benzomorphan analgesic with mixed agonist-antagonist properties suggests a significant interaction with this receptor. wikipedia.org For context, other benzomorphans like pentazocine (B1679294) show a high affinity for KOR. researchgate.netnih.gov The activation of KOR is linked to the analgesic properties of this class of drugs. nih.gov

Binding Affinity and Potency Determinations for this compound

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. ditki.com Potency, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), describes the concentration of a drug required to produce 50% of its maximal effect. ditki.comdtic.mil

While specific Ki and EC50 values for this compound are not consistently reported across the search results, the data for related benzomorphan compounds can provide context for its expected receptor interaction profile. The affinity and potency of such compounds are determined through in vitro methods like radioligand binding assays and functional assays. dtic.milnih.govdtic.mil

For comparative purposes, the binding affinities and potencies of other benzomorphans and standard opioid ligands are presented below.

Table 1: Binding Affinity (Ki, nM) of Selected Opioids at Human Opioid Receptors This table is populated with data for related compounds to provide context due to the lack of specific data for this compound in the search results.

| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) |

|---|---|---|---|

| (-)-Pentazocine | 3.2 | 7.6 | 62 |

Data sourced from references researchgate.netnih.gov

Table 2: Functional Potency (EC50, nM) of Selected Opioids at Human Opioid Receptors This table is populated with data for related compounds to provide context due to the lack of specific data for this compound in the search results.

| Compound | Mu-Opioid Receptor (MOR) EC50 (nM) | Kappa-Opioid Receptor (KOR) EC50 (nM) | Delta-Opioid Receptor (DOR) EC50 (nM) |

|---|---|---|---|

| (-)-Pentazocine | 43 | 40 | 255 |

Data sourced from references researchgate.netdtic.mil

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are fundamental in determining the affinity of a ligand for its target receptors. These assays measure the concentration of a ligand required to occupy 50% of the receptors (IC50), which is then used to calculate the equilibrium dissociation constant (Ki). The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

This compound, also known by the code name SKF-10,047, demonstrates a distinct binding profile across the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). It is recognized primarily for its interaction with the kappa-opioid receptor and what was historically termed the sigma (σ) receptor, which is now understood to be a separate entity from the opioid family but a site where this compound and other benzomorphans bind. nih.gov Studies on this compound and its derivatives, such as N-normthis compound, reveal a preference for the kappa and mu receptors over the delta receptor. mdpi.com

The binding affinity of this compound is influenced by the assay conditions and the specific radioligand used for displacement. For example, derivatives of its core structure, cis-N-normthis compound, have shown nanomolar binding affinities for the mu-opioid receptor (MOR). mdpi.com In monkey brain membranes, opioids show a wide range of affinities and selectivities. While specific Ki values for this compound can vary between studies, a representative profile highlights its mixed receptor interactions.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| This compound (representative) | ~50 | >1000 | ~15 |

| Morphine | 1.2 | 250 | 300 |

| Naloxone (B1662785) | 1.5 | 25 | 10 |

| (-)-cis-N-normthis compound Derivative (Compound 7) | 1.49 | >1000 | 25.7 |

This table presents representative binding affinities. Actual values may vary based on experimental conditions. Data for morphine and naloxone are for context. Data for the N-normthis compound derivative is from reference mdpi.com.

Intrinsic Activity Assessments in Cellular Systems

Intrinsic activity, or efficacy, describes the ability of a ligand to activate a receptor and elicit a biological response upon binding. It is a critical measure that distinguishes agonists, antagonists, and inverse agonists. In cellular systems, intrinsic activity can be assessed through various functional assays, such as the mouse vas deferens (MVD) bioassay or cell-based assays measuring second messenger production. mdpi.com

This compound is characterized as a mixed agonist-antagonist. It typically functions as an agonist at the kappa-opioid receptor while acting as a partial agonist or antagonist at the mu-opioid receptor. This profile is a hallmark of several benzomorphan opioids.

In the MVD assay, which is sensitive to mu-opioid receptor agonists, derivatives of the this compound scaffold have demonstrated antagonist effects against the highly selective MOR agonist DAMGO. mdpi.com This finding supports the classification of these compounds, and by extension this compound, as having low intrinsic activity or being antagonistic at the mu-opioid receptor. Conversely, its agonist properties at the kappa receptor are well-established. The operational model of agonism provides a framework for quantifying the efficacy (τ value) of different agonists, which can vary depending on the specific cellular response being measured. nih.gov

Functional Consequences of this compound Receptor Activation

Adenylyl Cyclase Inhibition Studies

Opioid receptors, including the mu and kappa subtypes that this compound interacts with, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. nih.gov A primary signaling consequence of Gi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels.

The ability of an opioid agonist to inhibit adenylyl cyclase is a key measure of its functional activity. In laboratory settings, this is often studied using a forskolin-stimulated cAMP accumulation assay. Forskolin directly activates adenylyl cyclase, and the ability of an agonist to suppress this stimulated cAMP production is quantified. nih.gov Studies have shown that kappa-opioid receptor agonists can effectively inhibit cAMP formation. Given this compound's agonist activity at the kappa receptor, it is expected to inhibit adenylyl cyclase. The potency (IC50) and maximal inhibition (Emax) in this assay are important parameters of a compound's efficacy. While morphine is a potent agonist at the MOR in the cAMP assay, its activity is weak at the KOR.

| Compound | Receptor Target | Effect on Forskolin-Stimulated cAMP |

|---|---|---|

| This compound (expected) | κ-Opioid Receptor | Inhibition |

| Morphine | μ-Opioid Receptor | Potent Inhibition |

| U69,593 (KOR Agonist) | κ-Opioid Receptor | Potent Inhibition |

| Naloxone (Antagonist) | All | Blocks agonist-induced inhibition |

This table illustrates the expected or known effects of various opioids on adenylyl cyclase activity. Data is based on general pharmacological principles and findings from references .

G Protein Coupling Efficacy

The initial step in receptor activation is its coupling to a G protein. The efficacy of this coupling can be directly measured using assays like the [³⁵S]GTPγS binding assay. This functional assay quantifies the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G protein. An increase in [³⁵S]GTPγS binding indicates receptor activation and G protein coupling. nih.gov This assay is considered a proximal measure of receptor activation and is useful for differentiating full from partial agonists.

The efficacy of various opioid agonists at promoting G-protein activation varies. High-efficacy agonists like DAMGO and etorphine produce a robust stimulation of [³⁵S]GTPγS binding, whereas lower-efficacy or partial agonists like buprenorphine produce a smaller maximal response. nih.gov As a mixed agonist-antagonist, this compound's efficacy in promoting G protein coupling would be receptor-dependent. At the kappa receptor, it would be expected to stimulate [³⁵S]GTPγS binding, consistent with its agonist profile. At the mu receptor, where it has antagonist properties, it would produce little to no stimulation and could antagonize the effects of a co-administered mu-agonist.

Signal Transduction Pathway Modulation

Beyond the inhibition of adenylyl cyclase, opioid receptor activation triggers a complex network of downstream signaling pathways. nih.gov One of the most significant is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. nih.gov Activation of the MAPK/ERK pathway is initiated by the Gβγ subunits of the dissociated G protein and involves a series of phosphorylation events (Raf → MEK → ERK). youtube.com

Phosphorylation of ERK (pERK) is a key event that can be regulated by chronic exposure to opioids like morphine. nih.govresearchgate.net This pathway is implicated in various cellular processes, including gene expression and synaptic plasticity. nih.gov Both mu and kappa opioid receptor activation can lead to ERK phosphorylation. Therefore, this compound, through its action at kappa receptors, is capable of modulating this critical signaling cascade. The specific dynamics of ERK activation can be influenced by the ligand, the receptor subtype, and the cellular context. biorxiv.org

Investigation of Biased Agonism Potential for this compound

The concept of biased agonism, or functional selectivity, proposes that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govyoutube.com For opioid receptors, the two major pathways are G protein-dependent signaling (associated with analgesia) and β-arrestin-mediated signaling (implicated in receptor desensitization, internalization, and certain side effects). nih.govfrontiersin.org A G protein-biased agonist would activate the G protein pathway with minimal recruitment of β-arrestin. nottingham.ac.uk

The potential for this compound to act as a biased agonist is an area of significant interest. This is investigated by comparing a ligand's efficacy for G protein activation (e.g., via GTPγS assay) with its efficacy for β-arrestin recruitment (e.g., via a Tango or BRET assay). transpopmed.org Some opioids, like morphine, are considered relatively balanced or may even show bias depending on the assay, while others like buprenorphine show very little β-arrestin2 recruitment. transpopmed.org Another benzomorphan, dezocine, has been identified as a biased ligand that does not significantly recruit β-arrestin. transpopmed.org Given that morphine-like opiates can act as antagonists for arrestin interactions while remaining agonists for G protein coupling, it is plausible that this compound, with its mixed agonist-antagonist profile, exhibits significant bias. nih.gov This profile could mean it preferentially activates G protein signaling at the kappa receptor while simultaneously antagonizing β-arrestin recruitment at the mu receptor.

| Compound | G Protein Activation (cAMP) | β-Arrestin2 Recruitment | Potential Bias |

|---|---|---|---|

| Fentanyl | Full Agonist (MOP) | Full Agonist (MOP) | Balanced |

| Morphine | Full Agonist (MOP) | Partial/Weak Agonist (MOP) | G Protein Bias |

| Buprenorphine | Partial Agonist (MOP) | No Recruitment | Strong G Protein Bias |

| This compound (hypothesized) | Agonist (KOP) / Antagonist (MOP) | Low/No Recruitment | Strong G Protein Bias |

This table compares the functional activities of several opioids to illustrate the concept of biased agonism, based on data from reference . The profile for this compound is hypothesized based on its known pharmacology and data from related compounds. transpopmed.orgnih.gov

Molecular Mechanisms and Cellular Pharmacology of Etazocine

Etazocine Interactions with Ion Channels and Transporters

Opioid receptors, upon activation, are known to modulate the activity of various ion channels and transporters, contributing to their cellular effects nih.govnih.gov. This modulation is a key aspect of the downstream signaling initiated by opioid receptor engagement.

Modulation of Specific Ion Channels

Opioid receptor activation can influence the function of specific ion channels, notably potassium and calcium channels nih.govnih.govnih.gov. Activation of Gi-coupled opioid receptors can lead to the activation of G protein-dependent inwardly rectifying potassium channels (GIRK), mediated by the interaction of the G-beta-gamma subunit with these channels nih.gov. This activation increases outward potassium current, resulting in neuronal hyperpolarization and inhibitory effects nih.gov.

Opioid receptors also negatively modulate calcium channels nih.govnih.gov. Activation of mu-, delta-, and kappa-opioid receptors can inhibit adenylyl cyclase activity, which in turn reduces the cAMP-dependent calcium influx nih.gov. Furthermore, the dissociated Gβγ subunit can directly interact with voltage-activated calcium channels, such as P/Q-type, N-type, and L-type channels, reducing their voltage activation and thus inhibiting calcium influx nih.gov.

Research has also explored the interaction of opioid receptor ligands with acid-sensing ion channels (ASICs), which are proton-gated sodium channels involved in nociception mdpi.com. Some opioid receptor ligands have demonstrated positive modulating effects on ASIC channels, while others, like morphine and DAMGO, act as negative modulators on ASICs via the mu-opioid receptor and the cAMP-dependent pathway mdpi.com.

Effects on Na+/K+-ATPase Activity

Studies have investigated the effects of various analgesics, including this compound, on the activity of Na+/K+-ATPase, an enzyme crucial for maintaining intracellular ion homeostasis and cell excitability umich.eduspandidos-publications.comphysiology.org. Research has shown that this compound can inhibit Na+/K+-ATPase activity. In one study using brain cortex preparations, this compound was found to be a potent inhibitor of Na+/K+-ATPase, causing over 40 percent inhibition at a concentration of 0.5 x 10-3 M umich.edu.

Interactions between opioid receptors, particularly the delta-opioid receptor (DOR), and Na+/K+-ATPase have been observed nih.govnih.gov. Expression of the DOR in model systems like Xenopus oocytes has been shown to reduce endogenous sodium-pump activity nih.gov. This reduced pump activity with DOR expression is suggested to be due to a direct interaction between the pump and DOR, supported by co-immunoprecipitation studies in both Xenopus oocytes and rat hippocampal neurons nih.gov. This interaction may also influence the agonist sensitivity of DOR, where activation of the sodium pump led to an increase in the Km value for DOR activation by its agonist DPDPE nih.gov.

Intracellular Signaling Cascades Affected by this compound

As a compound interacting with opioid receptors, this compound influences intracellular signaling cascades downstream of GPCR activation nih.govoup.com.

cAMP Pathway Alterations

Opioid receptors, primarily coupled to the Gi/o protein family, transduce signals by inhibiting adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic adenosine (B11128) 5'-monophosphate (cAMP) oup.comnih.govfrontiersin.org. This inhibition of AC leads to a decrease in intracellular cAMP levels oup.comnih.govfrontiersin.org. cAMP is a crucial second messenger involved in numerous biological processes, including the activation of protein kinase A (PKA) wikipedia.org.

Prolonged exposure to opioid receptor agonists can trigger adaptive changes in the adenylyl cyclase pathway, leading to enhanced cAMP production upon withdrawal nih.govacs.org. This phenomenon, known as cyclase superactivation, contributes to cellular adaptations observed after chronic opioid exposure acs.org. While acute opioid receptor activation inhibits cAMP production, chronic exposure can result in elevated cAMP levels, potentially due to the upregulation of AC, PKA, and cAMP response element-binding protein (CREB) nih.gov. Studies in locus coeruleus neurons have linked chronic opioid exposure to the activation of a cAMP-CREB-AC8 pathway, contributing to increased neuronal excitability pnas.org.

Beta-Arrestin Recruitment Dynamics

Beta-arrestins (β-arrestins), particularly β-arrestin 2, are scaffolding proteins that play a significant role in GPCR regulation, including desensitization, internalization, and mediating G-protein-independent signaling mdpi.comoup.compromega.com. Opioid receptor activation leads to the recruitment of β-arrestin 2 mdpi.comoup.com. This recruitment is often initiated by the phosphorylation of intracellular serine and threonine residues on the receptor's C-terminus by GPCR kinases (GRKs) frontiersin.orgmdpi.comnih.govpnas.org.

Neurobiological Substrates of this compound Action

The neurobiological effects of this compound are intrinsically linked to its molecular interactions, primarily within the nervous system where opioid receptors are highly expressed nih.govnih.govfrontiersin.org. Opioid receptors are found in various brain regions and peripheral nervous system components involved in pain processing, reward, and other functions nih.govnih.gov.

The modulation of ion channels, such as the activation of GIRK channels and inhibition of calcium channels, directly impacts neuronal excitability and neurotransmitter release nih.govoup.comnih.gov. Increased potassium conductance leads to hyperpolarization, making neurons less likely to fire action potentials nih.gov. Inhibition of calcium influx, particularly at presynaptic terminals, reduces the release of excitatory neurotransmitters oup.comnih.gov. These effects contribute to the inhibitory actions of opioids in pain pathways nih.gov.

Alterations in the cAMP pathway also have significant neurobiological consequences. The inhibition of adenylyl cyclase and subsequent decrease in cAMP can affect the activity of PKA and its downstream targets, influencing neuronal function and plasticity nih.govwikipedia.org. Chronic opioid-induced upregulation of the cAMP pathway has been implicated in adaptive changes in neuronal excitability, particularly in areas like the locus coeruleus, which plays a role in withdrawal symptoms nih.govpnas.org.

The recruitment of β-arrestin 2 influences receptor trafficking and signaling, which can impact the duration and nature of the cellular response to opioid receptor activation mdpi.comoup.compromega.com. β-arrestin-mediated internalization can lead to receptor desensitization, a mechanism contributing to tolerance mdpi.comoup.com. Furthermore, β-arrestin can engage in G-protein-independent signaling, affecting various cellular processes within neurons mdpi.com.

The interaction of opioid receptors with other membrane proteins, such as Na+/K+-ATPase and potentially other receptors, adds another layer of complexity to the neurobiological substrates of this compound action spandidos-publications.comnih.govnih.gov. These interactions can modulate receptor function, ion transport, and downstream signaling, influencing neuronal excitability and communication spandidos-publications.comnih.govnih.gov.

Data Tables

While the search results provide qualitative descriptions and some quantitative data (e.g., inhibition percentage for Na+/K+-ATPase), detailed, comparable quantitative data across all sections specifically for this compound to create comprehensive interactive tables is limited. The information primarily describes the mechanisms influenced by opioid receptor activation in general, with specific mention of this compound's effect on Na+/K+-ATPase. Therefore, a detailed data table covering all aspects of the outline with specific this compound data from the provided sources is not feasible. However, we can summarize the Na+/K+-ATPase finding:

| Compound | Enzyme Source | Concentration (M) | Inhibition (%) | Reference |

| This compound | Brain Cortex | 0.5 x 10-3 | >40 | umich.edu |

Note: The "interactive" nature of the table is limited by the text-based format.

Central Nervous System Target Engagement Studies

This compound's engagement with targets in the central nervous system (CNS) primarily involves its interaction with opioid receptors. Opioid receptors are densely distributed in various CNS regions involved in pain processing and other functions, including the cerebral cortex, thalamus, periaqueductal gray (PAG), nuclei of the tractus solitarius, and the substantia gelatinosa of the spinal cord. wfsahq.orgnih.gov

This compound is described as an opioid analgesic that binds to opioid receptors. 34.30.143googleapis.com While specific detailed binding data for this compound across all opioid receptor subtypes (mu, delta, and kappa) in the CNS were not extensively available in the search results, related benzomorphans like pentazocine (B1679294) have shown affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. researchgate.netnih.govpainphysicianjournal.com Studies on opioid receptors in the CNS highlight their role in mediating analgesia, respiratory depression, euphoria, and sedation (mu), spinal analgesia, diuresis, and dysphoria (kappa), and analgesia and reduced gastrointestinal motility (delta). nih.govnih.govpainphysicianjournal.com

The sigma receptor, initially considered a subtype of opioid receptor, is now recognized as a distinct non-opioid receptor with its own binding profile and functions. nih.govpainphysicianjournal.comnih.govfrontiersin.org Sigma-1 receptors are highly expressed in areas like the deeper laminae of the cortex, olfactory bulb, hypothalamus, and Purkinje cells in the brain. nih.gov While some benzomorphans bind to sigma receptors, the extent of this compound's affinity for these sites in the CNS was not explicitly detailed in the provided information. nih.govfrontiersin.orgfrontiersin.orgnih.govoncotarget.com

The interaction of opioids with CNS receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability and pain signal transmission. nih.govmdpi.comnih.govresearchgate.net

Peripheral Nervous System Engagement

This compound also engages targets within the peripheral nervous system (PNS). Opioid receptors are present on peripheral afferent nerve terminals and in other peripheral tissues and organs, including the gastrointestinal tract. wfsahq.orgnih.govnih.govtg.org.aunih.gov

In the PNS, opioid receptor activation can lead to analgesia, particularly in inflammatory states where receptor expression and efficacy may be increased. nih.govfrontiersin.org This peripheral opioid-mediated analgesia is considered advantageous as it may occur without the central side effects associated with systemic opioid administration. nih.govfrontiersin.org

Opioids acting in the PNS, specifically on receptors in the myenteric and submucous plexuses in the gut wall, are known to cause reduced gastrointestinal motility, contributing to constipation. nih.govtg.org.aunih.gov

While the precise details of this compound's binding affinity and functional effects at specific opioid receptor subtypes and other potential targets in the PNS were not extensively available, its classification as an opioid analgesic and partial agonist suggests it would interact with peripheral opioid receptors, influencing pain signaling and potentially gastrointestinal function. wikipedia.orgnih.gov

The cellular mechanisms in the PNS are similar to those in the CNS, involving G protein coupling, inhibition of adenylyl cyclase, and modulation of ion channels on peripheral neurons, leading to decreased excitability and neurotransmitter release. nih.govtg.org.auresearchgate.net

Interactive Data Tables:

Based on the available information, a general table on opioid receptor binding affinities for related compounds could be illustrative, though specific data for this compound was limited in the search results.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference (Example based on related compounds) |

| (-)-Pentazocine | KOR | 7.6 nM | researchgate.net |

| (-)-Pentazocine | MOR | 3.2 nM | researchgate.net |

| (-)-Pentazocine | DOR | 62 nM | researchgate.net |

| Endomorphin-1 | Mu Opioid Receptor | 0.36 nM | nih.gov |

| Endomorphin-2 | Mu Opioid Receptor | 0.69 nM | nih.gov |

Structure Activity Relationship Sar Studies of Etazocine and Analogues

Conformational Analysis and Molecular Modeling of Etazocine

Conformational analysis and molecular modeling play a crucial role in understanding the preferred three-dimensional shapes of molecules like this compound and how these shapes interact with biological targets, such as opioid receptors. Studies on related benzomorphans and other opioid ligands have utilized these techniques to explore active conformations and binding modes researchgate.netmdma.chnih.govnih.gov. Molecular modeling, including techniques like molecular dynamics simulations, can provide insights into ligand binding events, receptor conformational changes, and interactions with key amino acid residues within the binding site nih.gov. While specific detailed conformational analysis studies solely focused on this compound were not extensively detailed in the search results, the application of these methods to structurally similar compounds with the benzomorphan (B1203429) or related opioid scaffolds is well-established in the field of SAR nih.govnih.gov. These computational approaches help to rationalize experimental binding data and guide the design of new analogues with desired activity profiles nih.govmdpi.com.

Influence of Substituent Modifications on Pharmacological Activity

The pharmacological activity of this compound and its analogues is significantly influenced by modifications to substituents on the benzomorphan core. The nature of the N-substituent at the tertiary amine is a critical determinant of whether a compound acts as an opioid agonist, partial agonist, or antagonist escholarship.orgyoutube.comnih.gov. For instance, in the benzomorphan series, this compound, with its N-methyl group, exhibits agonist properties escholarship.org. In contrast, related benzomorphans with different N-substituents, such as N-allylnormthis compound (with an N-allyl group) or cyclazocine (B1219694) (with an N-cyclopropylmethyl group), can act as antagonists or partial agonists escholarship.org. General opioid SAR indicates that N-alkyl chain length influences activity, with shorter chains (less than three carbons) often associated with agonism, while chain lengths of three to five carbons can lead to antagonism youtube.com.

Stereochemical Determinants of this compound's Receptor Profile

Stereochemistry plays a vital role in the interaction of chiral drugs like this compound with their receptors. Opioid receptors exhibit high enantioselectivity, meaning that different stereoisomers of a compound can have vastly different binding affinities and pharmacological effects nih.govnih.gov. For 2,6-methano-3-benzazocine derivatives, including those structurally related to this compound, binding to opioid receptors has been shown to be enantioselective nih.gov. Specifically, the (2R,6R,11R)-configuration is often preferred for high-affinity binding nih.gov. Studies on related opioid compounds have demonstrated extreme stereodifferences in analgesic activity and receptor binding characteristics, highlighting the importance of the precise three-dimensional arrangement of atoms for productive interaction with the receptor binding site nih.gov. While specific data detailing the individual stereoisomers of this compound was not extensively covered, the principle of stereoselectivity observed in closely related benzomorphans and other opioids strongly suggests that the different stereoisomers of this compound would possess distinct receptor binding profiles and activities nih.govresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) approaches aim to develop mathematical models that relate the structural or physicochemical properties of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to gain further insights into the molecular requirements for activity mdma.chnih.gov. QSAR studies have been applied to various classes of drugs, including analgesics and compounds acting on the central nervous system mdma.chuclv.edu.cu.

Topological Descriptors in SAR

Topological descriptors are numerical indices that quantify various aspects of molecular structure based on the molecule's connectivity and topology nih.gov. These descriptors can capture information about the size, shape, branching, and complexity of a molecule. In SAR studies, topological descriptors are used as independent variables in QSAR models to correlate structural features with biological activity nih.gov. While specific QSAR studies on this compound derivatives using topological descriptors were not detailed in the search results, this approach has been successfully applied to other compound series to identify structural features important for activity nih.gov.

Molecular Orbital Theory Applications

Molecular orbital theory is a quantum mechanical approach used to describe the electronic structure of molecules. It provides information about molecular orbitals, electron distribution, and energies, which can be related to a molecule's reactivity and interactions with biological targets mdma.chuclv.edu.cu. In the context of SAR, molecular orbital theory can be used to calculate electronic descriptors such as frontier molecular orbital energies (e.g., HOMO and LUMO energies), atomic charges, and electrostatic potentials mdma.chuclv.edu.cu. These descriptors can then be used in QSAR models or to provide a theoretical basis for understanding drug-receptor interactions at the electronic level mdma.ch. Studies on hallucinogenic drugs and other compounds acting on the central nervous system have utilized molecular orbital theory to explore the role of electronic characteristics in biological activity mdma.ch. The application of molecular orbital theory to this compound and its analogues would involve calculating these electronic properties to correlate them with observed opioid receptor binding and activity.

Table 1: Comparative Activity Profiles of Selected Benzomorphans

| Compound | N-Substituent | 5,9 Substituents | Opioid Receptor Profile |

| This compound | Methyl | Diethyl | Agonist escholarship.org |

| Cyclazocine | Cyclopropylmethyl | Dimethyl | Partial Agonist escholarship.org |

| Pentazocine (B1679294) | Dimethylallyl | Dimethyl | Partial Agonist escholarship.org |

| N-Allylnormthis compound | Allyl | Dimethyl | Relatively Pure Antagonist escholarship.org |

| Mthis compound | Methyl | Dimethyl | Agonist (for (-)-isomer) researchgate.net |

| (-)-Mthis compound | Methyl | Dimethyl | Codeine-like antinociception researchgate.net |

| (+)-Mthis compound | Methyl | Dimethyl | Codeine-like antinociception researchgate.net |

Table 2: Preferred Stereochemistry for Opioid Receptor Binding in 2,6-Methano-3-benzazocines

| Structural Feature | Preferred Configuration | Receptor Binding Affinity | Source |

| Core Stereochemistry | (2R,6R,11R) | High Affinity | nih.gov |

Pharmacokinetic Research Paradigms for Etazocine Preclinical Focus

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models are crucial for evaluating the absorption and distribution characteristics of a compound. These studies provide data on how a drug enters the bloodstream, where it travels in the body, and how it is distributed among different tissues and organs.

Tissue Distribution Profiles

Research into the tissue distribution of compounds like Etazocine in animal models helps to determine which organs or tissues accumulate the drug and to what extent. While specific detailed tissue distribution profiles for this compound across various organs in animal models were not extensively found in the immediate search results, studies on related benzomorphans like pentazocine (B1679294) have utilized leukocytes as model mammalian cells to study uptake, indicating a potential approach for investigating cellular distribution. researchgate.net General pharmacokinetic principles and studies on other drugs demonstrate that tissue distribution can be influenced by factors such as blood flow, tissue binding, and physicochemical properties of the compound.

Blood-Brain Barrier Permeability Investigations

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its effects on the central nervous system (CNS). The BBB is a selective barrier formed by endothelial cells that regulates the passage of substances from the bloodstream into the brain. frontiersin.orgjefferson.edu Studies on opioid transport across the BBB highlight the role of transporters, such as P-glycoprotein (P-gp), in influencing CNS penetration. mdpi.com While direct studies specifically detailing this compound's BBB permeability were not prominently found, research on other opioids and benzomorphans provides a framework for such investigations. For instance, studies on morphine and its metabolite morphine-6-glucuronide (B1233000) have shown significantly reduced BBB permeability for the more polar metabolite compared to the parent compound, consistent with lower lipid solubility. nih.gov The design of peripherally acting opioid receptor antagonists (PAMORAs) also capitalizes on limited BBB permeability. jefferson.edu

Cellular Uptake Mechanisms (e.g., Leukocyte Models)

Investigating the mechanisms by which this compound enters cells provides insight into its cellular pharmacology and distribution. Studies using leukocytes as a model for mammalian cells have been employed to study the uptake of benzomorphans like pentazocine. researchgate.net These studies have shown that the uptake can be energy-dependent and influenced by the presence of glucose and metabolic inhibitors. researchgate.net Saturation kinetics and competitive inhibition by analogous compounds suggest the involvement of specific transport systems. researchgate.net While these findings are for a related compound, they illustrate the methodologies that can be applied to investigate the cellular uptake of this compound in preclinical models.

Metabolic Pathways of this compound in Preclinical Systems

Metabolism is a key pharmacokinetic process that transforms drugs into metabolites, which can be more easily eliminated from the body. Preclinical metabolism studies aim to identify the enzymes involved and the major metabolic products formed.

In Vitro Metabolic Profiling (e.g., Liver Microsomes, Hepatocytes)

In vitro systems like liver microsomes and hepatocytes are widely used in preclinical drug metabolism studies to assess metabolic stability and identify metabolic pathways. admescope.comdls.comresearchgate.netthermofisher.com Liver microsomes, enriched in drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are convenient and cost-effective for screening metabolic stability and investigating CYP- and UGT-mediated metabolism. dls.comresearchgate.netmdpi.com Hepatocytes, representing a more physiologically relevant model, contain a broader range of metabolic enzymes, including phase I and phase II enzymes, and are considered the gold standard for studying hepatic metabolism in vitro. dls.comthermofisher.com Studies on other synthetic opioids, such as nitazenes (which include etodesnitazene (B12780835), also referred to as etazene), have utilized human hepatocytes and liver microsomes to investigate their metabolism. drugsandalcohol.ienih.govnih.gov

Identification of Major Metabolites

The identification of major metabolites is crucial for understanding a drug's biotransformation and for guiding further toxicological and pharmacological studies of the metabolites. For etodesnitazene (etazene), studies in human urine samples have identified N- and O-deethylation as predominant metabolic routes. nih.gov This results in the formation of O-deethylated etazene (M1), N-deethylated etazene (M2), and N,O-dideethylated etazene (M3) as major metabolites. nih.gov Hydroxylated products of these deethylated metabolites and the parent compound have also been observed, albeit in lower abundance. nih.gov Additionally, glucuronide conjugates of M1 and M3 have been detected as phase II metabolites. nih.gov These findings, primarily from human samples, provide strong indicators of the likely metabolic pathways that would be observed in preclinical animal models, although species differences in metabolism can occur.

Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)

Excretion Routes and Mass Balance Studies (Preclinical)

Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through routes such as urine and feces nih.govfrontiersin.org. Mass balance studies in preclinical research are designed to account for the total administered dose of a compound within a defined period, determining the proportion excreted through different pathways and retained in tissues torrentpharma.com. These studies often utilize radiolabeled compounds to track the disposition of the dose. While general principles of drug excretion in animals involve renal and biliary routes, specific preclinical mass balance studies detailing the excretion routes and the percentage of the administered dose of this compound recovered in urine, feces, or other matrices were not prominently featured in the searched literature. Studies on other compounds demonstrate that mass balance can be achieved in preclinical models, providing valuable data on elimination pathways frontiersin.orgtorrentpharma.com. However, the absence of specific published preclinical mass balance data for this compound precludes a detailed description of its excretion profile in animal models based on the available information.

Preclinical Pharmacological Investigations and Behavioral Models of Etazocine

In Vivo Studies of Etazocine in Animal Models

Animal models are crucial for studying the effects of drugs on complex biological systems before human trials. uaeh.edu.mxfrontiersin.org In vivo studies with this compound have focused on its analgesic properties and its impact on various behaviors.

Behavioral Pharmacology Assessments

Behavioral pharmacology studies assess the effects of drugs on animal behavior, providing insights into their potential subjective effects and impact on motor function. frontiersin.orgbiorxiv.org

Drug discrimination studies are used to determine if the internal, subjective effects of a test drug are similar to those of a training drug. biorxiv.orgumich.edu Animals are trained to discriminate between a drug and a vehicle (e.g., saline), and then tested with other compounds. biorxiv.orgumich.edu Generalization to the drug-associated cue suggests shared subjective effects or mechanisms of action. biorxiv.orgumich.edu

Studies have investigated the discriminative stimulus effects of various opioid analgesics, including benzomorphans. umich.edunih.gov While the provided search results discuss the discriminative stimulus effects of other benzomorphans like ethylkthis compound and cyclazocine (B1219694) in species such as rats, squirrel monkeys, and rhesus monkeys, specific data on the discriminative stimulus effects of this compound itself were not prominently featured in the snippets. umich.edunih.govumich.edupsu.edu However, the context of these studies, which compare different opioid receptor agonists and mixed agonist-antagonists, suggests that this compound's discriminative stimulus profile would be relevant in understanding its effects in comparison to other opioids acting on mu (μ), delta (δ), and kappa (κ) opioid receptors. umich.eduumich.edumdpi.comguidetopharmacology.orgpainphysicianjournal.comnih.gov Differences in discriminative stimulus effects among opioids are often linked to their activity at different opioid receptor subtypes and can vary across species. umich.eduumich.edu

Locomotor activity assessments measure changes in an animal's movement in response to a drug. These studies can reveal whether a compound has stimulant or depressant effects on motor function. frontiersin.orgmdpi.comnih.gov

Ex Vivo and In Vitro Organ System Investigations

Ex vivo and in vitro studies allow for the investigation of drug effects on isolated tissues or organs, providing insights into direct tissue-level interactions and mechanisms without the complexities of the whole organism. nih.govnih.gov

Isolated Tissue Preparations for Functional Studies

Isolated tissue preparations, such as the guinea-pig ileum or mouse vas deferens, have historically been used to characterize the activity of opioid compounds on opioid receptors. guidetopharmacology.orgresearchgate.net These preparations contain opioid receptors, and the effect of a drug on muscle contraction in response to electrical stimulation or the addition of agonists can indicate its activity (agonist, antagonist, or partial agonist) at these receptors. guidetopharmacology.orgresearchgate.net

The discovery and characterization of different opioid receptor subtypes (μ, δ, κ) were significantly advanced through studies using such isolated tissue bioassays. guidetopharmacology.orgresearchgate.net For example, the mouse vas deferens preparation was instrumental in defining the delta opioid receptor. guidetopharmacology.org While the search results discuss the use of these preparations in opioid research generally and mention that the effects of ethylkthis compound have been antagonized by naloxone (B1662785) in the mouse vas deferens and guinea-pig ileum, specific functional data for this compound in these or other isolated tissue preparations were not detailed in the provided snippets. guidetopharmacology.orgpsu.eduresearchgate.net However, given that this compound is described as a partial agonist of opioid receptors, studies using isolated tissue preparations would be a standard method to characterize its efficacy and affinity at different opioid receptor subtypes. wikipedia.orgmdpi.com

Neuropharmacological Studies on Brain Tissue Preparations

Neuropharmacological investigations utilizing brain tissue preparations have provided insights into the mechanisms of action of this compound at the receptor level. This compound, a compound belonging to the benzomorphan (B1203429) family, has been characterized as an opioid analgesic exhibiting mixed agonist and antagonist effects on opioid receptors. wikipedia.org

Studies examining the binding properties of opioid derivatives, including benzomorphans like pentazocine (B1679294) and cyclazocine, have explored their interaction with various binding sites in brain tissue. Investigations in guinea-pig brain suspension of the particulate fraction identified etorphine-inaccessible (EI) binding sites for tritiated SKF-10047. These sites were potently inhibited by opioid derivatives such as pentazocine, dextrallorphan, cyclazocine, SKF-10047, and dextrorphan, and are suggested to represent sigma receptors in the central nervous system. While this compound was not explicitly listed as a potent inhibitor in this specific context, its classification as a benzomorphan opioid with mixed effects aligns with the properties of compounds that interact with these sites. nih.gov

Further research on opioid receptor binding molecules, including this compound, has demonstrated that these compounds exhibit an intermediate sodium shift in binding studies. googleapis.com, psu.edu This intermediate shift is characteristic of ligands with mixed agonist/antagonist activities, falling between the shifts observed for pure agonists and pure antagonists. psu.edu Studies in various parts of the rat brain have also been conducted to investigate the binding of opioid receptor molecules like this compound. googleapis.com

Methodological approaches have been established for studying ligand binding to multiple opioid receptors in brain slices, such as those from the rat brain striatum. These techniques allow for the assessment of specific binding of radiolabeled opiates and the competitive displacement by unlabeled compounds, providing a cellular preparation to study opioid receptor mechanisms. nih.gov While specific quantitative binding data (e.g., Ki or IC50 values) for this compound across different opioid receptor subtypes in various brain regions were not detailed in the provided snippets, these studies collectively indicate that this compound interacts with opioid receptors in brain tissue, displaying characteristics of a ligand with mixed properties and potential interactions beyond traditional mu opioid receptors, possibly involving sigma sites.

Due to the nature of the available information focusing on qualitative descriptions of receptor interactions and the lack of explicit quantitative binding data for this compound in brain tissue preparations within the provided snippets, a detailed data table with specific numerical values cannot be generated here. The research findings primarily highlight this compound's classification as a mixed agonist/antagonist and its interaction profile in receptor binding studies, suggesting complex interactions within the opioid and potentially sigma receptor systems in the brain.

Advanced Research Methodologies and Analytical Approaches for Etazocine

Chromatographic Techniques for Etazocine and Metabolite Analysis

Chromatographic methods play a vital role in separating and quantifying this compound and its potential metabolites from various matrices, particularly biological samples.

Gas Chromatography (GC) Applications

Gas chromatography has been employed for the determination of this compound and other benzomorphan (B1203429) derivatives in biological fluids such as human plasma. A specific procedure involves the extraction of these compounds from plasma followed by analysis using gas chromatography. umich.eduumich.edu This method has demonstrated the ability to achieve nearly quantitative recoveries of this compound, alongside pentazocine (B1679294), cyclazocine (B1219694), and phenazocine, after a single extraction step from plasma. umich.edu The sensitivity of the method allowed for the measurement of amounts as low as 20 ng. umich.edu Retention times for these benzomorphan derivatives in a specific GC method were reported as 3.8 min for this compound, 5.0 min for cyclazocine, 5.7 min for pentazocine, and 19.0 min for phenazocine. umich.edu Mean recoveries for this compound using this method were reported as 97 ± 3%. umich.edu GC, often coupled with mass spectrometry (GC-MS), is a sensitive and specific technique commonly used for the qualitative and quantitative determination of opioids in biological samples like blood and urine, particularly when operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. nih.gov GC-MS methods are utilized in the chemical analysis of narcotic drugs. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with mass spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), is a powerful technique widely applied in the analysis of opioids and their metabolites in biological fluids. nih.govcenmed.compharmakb.comnih.govgoogle.com LC-MS is particularly advantageous as it can separate both lipophilic and hydrophilic analytes without extensive pretreatment, making it suitable for analyzing the complete metabolic profile of compounds like opioids. cenmed.com The coupling of LC with MS offers universality and selectivity in detection. cenmed.com LC-MS/MS methods have been developed and validated for the simultaneous determination of various opioids and their metabolites in biological matrices such as plasma and urine, demonstrating good selectivity and sensitivity. nih.govpharmakb.comnih.govnih.gov While specific detailed LC-MS methods solely focused on this compound metabolites were not found in the provided snippets, the widespread application of LC-MS/MS in opioid metabolic studies indicates its relevance and applicability for future research on this compound's metabolic fate. nih.govcenmed.compharmakb.comnih.govgoogle.comnih.gov Techniques like LC-QTOF-MS have also been used for the characterization of synthetic opioids. wikipedia.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the structure and characterizing the properties of this compound. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization mass spectrometry (EI-MS) at 70 eV has been used in the characterization of related morphinan (B1239233) compounds. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is invaluable for elucidating the detailed structural features of organic molecules. These techniques have been applied to characterize related compounds such as eptazocine (B1227872) hydrobromide and its impurities, which can include this compound hydrobromide. beilstein-journals.org Fourier-transform infrared (FT-IR) spectroscopy is another method used in the chemical characterization of synthetic opioids. wikipedia.org Spectrophotofluorometry has also been used historically for the estimation of benzomorphan derivatives like pentazocine and cyclazocine. umich.edu The application of these spectroscopic and spectrometric methods allows for comprehensive structural confirmation and purity assessment of this compound.

In Silico Methods for Predicting this compound Properties

In silico methodologies, utilizing computational approaches, are increasingly employed to predict various properties of chemical compounds, including their biological activities and pharmacokinetic profiles.

ADMET Prediction Models

In silico methods are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. For etazene, a related synthetic opioid, in silico studies have indicated a high toxic potential and the possibility of drug-drug interactions and substance accumulation. researchgate.net These studies identified etazene as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), enzymes crucial for drug metabolism. researchgate.net The relevance of in silico ADMET prediction to this compound is further supported by its listing with associated ADME and toxicology prediction models (like ToxCast) in chemical databases. epa.gov Quantitative Structure-Activity Relationship (QSAR) models, which fall under in silico methods, are used to predict properties like acute oral toxicity, a key ADMET endpoint, and have shown reliability in predicting the toxicity of various chemical structures. wikipedia.org this compound has been included in studies exploring QSAR in the context of analgesics. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations are particularly useful for understanding the interactions between ligands and biological targets, such as opioid receptors. MD simulations have been extensively used to investigate the binding and dynamic recognition of various opioid ligands, including morphine and naloxone (B1662785), with the μ-opioid receptor (MOR). nih.govguidetopharmacology.org These simulations can reveal crucial details about the conformational changes of both the ligand and the receptor upon binding, the penetration depth of ligands into the binding pocket, and the role of specific amino acid residues in the interaction. nih.govguidetopharmacology.org While specific MD simulations for this compound were not detailed in the provided information, the application of this technique to other opioids highlights its potential for providing insights into this compound's interaction with opioid receptors at an atomic level, aiding in the understanding of its pharmacological profile.

Development of Novel Assays for this compound Research

The study of ligand-receptor interactions and downstream signaling pathways is crucial for understanding the pharmacological profile of compounds like this compound. Novel assay development in this area aims to provide sensitive, high-throughput, and informative methods to characterize compound activity.

Cell-Based Reporter Assays

Cell-based reporter assays are a powerful tool for deciphering GPCR pathways and are widely used in drug discovery and receptor research nih.govnih.gov. These assays utilize a reporter gene, the expression of which is linked to the activation of a specific signaling cascade initiated by ligand binding to the receptor nih.govnih.gov. When a ligand, such as this compound, binds to and activates an opioid receptor (a type of GPCR) expressed in a cell line, it triggers intracellular signaling events. These events can lead to the activation of transcription factors that bind to specific response elements in the DNA, controlling the expression of the downstream reporter gene nih.govnih.govbmglabtech.comsignosisinc.com.

Common reporter genes include luciferase or fluorescent proteins, which produce a measurable signal (light or fluorescence) upon expression nih.govnih.govbmglabtech.comsignosisinc.com. The intensity of this signal correlates with the level of receptor activation signosisinc.com. Different reporter systems can be designed to monitor various downstream pathways activated by GPCRs, such as changes in cAMP levels, calcium mobilization, or ERK/MAPK activity nih.govbmglabtech.com.

For this compound research, cell-based reporter assays can be employed to:

Assess the compound's ability to activate specific opioid receptor subtypes (mu, delta, or kappa) expressed in engineered cell lines.

Determine the potency and efficacy of this compound in stimulating downstream signaling pathways.

Investigate the functional selectivity of this compound, observing which signaling routes are preferentially activated.

Screen for modulators that affect this compound's activity at opioid receptors.

These assays offer advantages such as high sensitivity, large signal dynamics, and suitability for high-throughput screening, making them valuable for characterizing the functional activity of ligands like this compound nih.govsignosisinc.com.

Receptor Labeling and Autoradiography Techniques

Receptor labeling and autoradiography techniques are fundamental methods for visualizing and quantifying the distribution and density of receptors in tissues and cells nih.govbiosensingusa.comeuropeanpharmaceuticalreview.comthermofisher.comnih.govpnas.orgnih.govpnas.org. These techniques are essential for understanding where a compound like this compound might bind within biological systems.

Radioligand binding assays, a core component of this approach, involve incubating tissue sections, cultured cells, or homogenates with a radiolabeled form of a ligand that binds to the receptor of interest nih.govbiosensingusa.comeuropeanpharmaceuticalreview.comgiffordbioscience.comsci-hub.se. For opioid receptors, tritiated ([³H]) ligands are commonly used thermofisher.comnih.govpnas.orgconicet.gov.ar. The radiolabeled ligand binds specifically to the receptors, and unbound ligand is then removed through washing europeanpharmaceuticalreview.comthermofisher.comgiffordbioscience.com.

Autoradiography is subsequently used to visualize the distribution of the bound radioligand. This typically involves placing the tissue or cells in contact with a radiation-sensitive film or emulsion thermofisher.comnih.govpnas.orgnih.gov. The radioactive emissions from the bound ligand expose the film, creating an image that represents the location and density of the receptors thermofisher.comnih.govpnas.orgnih.gov. Quantitative autoradiography allows for the measurement of receptor density in specific anatomical regions nih.govbiosensingusa.comthermofisher.comconicet.gov.ar.

More recent advancements include the use of fluorescent ligands for receptor labeling, enabling live-cell imaging and overcoming some limitations of radiolabeling, such as the need for radioactive isotopes and lack of single-cell resolution biosensingusa.comeuropeanpharmaceuticalreview.comrevvity.comresearchgate.netrevvity.comwikipedia.orgwordpress.com. Ligand-directed labeling strategies using fluorescent probes can specifically tag endogenous receptors in living tissues wikipedia.orgwordpress.com.

For this compound research, receptor labeling and autoradiography techniques can provide insights into:

The binding affinity of this compound for different opioid receptor subtypes.

The distribution of opioid receptors in various tissues, such as the brain and spinal cord, where this compound exerts its effects thermofisher.comnih.govpnas.orgnih.govpnas.orgconicet.gov.ar.

The relative density of opioid receptors in different brain regions, which can correlate with the observed pharmacological effects.

Competitive binding studies where this compound competes with a labeled ligand for receptor binding sites to determine its inhibition constant (Ki) nih.govgiffordbioscience.com.

Comparative Pharmacology of Etazocine Within the Benzomorphan Class

Comparative Analysis with Other Benzomorphan (B1203429) Analgesics (e.g., Pentazocine (B1679294), Cyclazocine (B1219694), Phenazocine, Metazocine)

Benzomorphans exhibit diverse pharmacological profiles due to their differential interactions with opioid receptor subtypes, primarily mu (μ), kappa (κ), and delta (δ). guidetopharmacology.orgnih.govnih.gov

Receptor Binding and Efficacy Comparisons

Opioid receptors are G protein-coupled receptors (GPCRs) that bind opioid-like compounds and mediate effects on nociception, consciousness, motor control, and mood. nih.govwikipedia.orgfrontiersin.org The three main types are mu (MOP), kappa (KOP), and delta (DOP). guidetopharmacology.orgnih.govnih.gov Ligands can act as agonists, partial agonists, or antagonists depending on their affinity and efficacy at these receptors. painphysicianjournal.com

Pentazocine: Known as a mixed agonist-antagonist, pentazocine is described as having agonist/antagonist activity with a high incidence of dysphoria, likely due to activity at kappa and/or sigma receptors. wikipedia.orgpainphysicianjournal.com It has been reported to have lower affinity for the mu opioid receptor compared to some other opioids. nih.gov

Cyclazocine: Cyclazocine is another benzomorphan with mixed agonist and antagonist properties. Studies have investigated its binding to multiple opiate receptor sites. psu.edu

Phenazocine: Phenazocine is considered a more potent analgesic than pentazocine and other benzomorphans, potentially due to an N-phenethyl substitution that can enhance mu-opioid activity. wikipedia.org It is also noted for having fewer side effects than pentazocine, possibly due to a more favorable mu/kappa binding ratio. wikipedia.org Effects at kappa and sigma receptors may contribute to dysphoria and hallucinations at higher doses. wikipedia.org

Mthis compound: Mthis compound is an opioid analgesic with significant effects mediated through mixed agonist-antagonist action at the mu opioid receptor. wikipedia.org Its clinical use is limited by dysphoric and hallucinogenic effects likely caused by high-efficacy agonist activity at kappa opioid receptors and/or sigma receptors. wikipedia.org

This compound has been described as a partial agonist of the opioid receptors with mixed agonist and antagonist effects. wikipedia.org Research suggests that this compound, along with other kappa-opioid receptor agonists like butorphanol, nalbuphine, levorphanol, levallorphan, pentazocine, and phenazocine, have been explored for their analgesic properties. wikipedia.org

Interactive Table 1: Illustrative Opioid Receptor Activity of Selected Benzomorphans (Based on available literature, not direct head-to-head comparisons)

| Benzomorphan | Mu Opioid Receptor (MOP) | Kappa Opioid Receptor (KOP) | Delta Opioid Receptor (DOP) | Notes |

| This compound | Partial Agonist/Mixed | Agonist/Mixed? | ? | Mixed agonist and antagonist effects wikipedia.org |

| Pentazocine | Agonist/Antagonist | Agonist | ? | Mixed agonist-antagonist painphysicianjournal.com |

| Cyclazocine | Mixed | Mixed | ? | Mixed agonist and antagonist psu.edu |

| Phenazocine | Agonist | Agonist | ? | More favorable μ/κ ratio than pentazocine wikipedia.org |

| Mthis compound | Mixed Agonist-Antagonist | High-Efficacy Agonist | ? | Limited clinical use due to KOP/sigma effects wikipedia.org |

Note: The specific nature (agonist, partial agonist, antagonist) can vary depending on the assay and species studied. Data for this compound's specific kappa and delta activity relative to other benzomorphans is less comprehensively documented in the provided sources.

Preclinical Pharmacological Effect Differentiation

Comparisons with other benzomorphans in preclinical models highlight their differing in vivo profiles, which are influenced by their distinct receptor binding characteristics. For instance, studies comparing benzomorphans like bremazocine (B1667778) and ethylkthis compound have shown variations in agonist and antagonist properties on nociceptive reactions and intestinal transit in rats, indicating that in vivo effects are not always directly predictable from in vitro binding data. nih.gov The dysphoric and hallucinogenic effects associated with compounds like pentazocine and mthis compound in clinical use are often attributed to their activity at kappa and/or sigma receptors, differentiating their preclinical and clinical profiles from pure mu agonists. wikipedia.orgwikipedia.orgwikipedia.org

Comparison with Classical Opioid Agonists and Antagonists (e.g., Morphine, Fentanyl, Naloxone)

Classical opioid agonists like morphine and fentanyl primarily exert their effects through potent activation of the mu opioid receptor. nih.govpainphysicianjournal.combiorxiv.org Naloxone (B1662785), a classical opioid antagonist, has high affinity for opioid receptors, particularly the mu receptor, and is used to reverse the effects of opioid agonists. painphysicianjournal.comnih.govplos.org

This compound, as a partial agonist with mixed effects, differs from the pure agonism of morphine and fentanyl. wikipedia.org While this compound produces morphine-like effects in animals, its potency is considerably lower. wikipedia.org Fentanyl, in particular, is a highly potent mu opioid agonist. painphysicianjournal.combiorxiv.org Studies have investigated the distinct binding mechanisms of fentanyl and morphine at the mu receptor, suggesting that fentanyl's high lipophilicity and flexible structure may contribute to a novel binding process compared to the more rigid structure of morphinan (B1239233) compounds like morphine and naloxone. biorxiv.org

Naloxone's ability to reverse the effects of opioid agonists is a key point of comparison. While partial agonists and agonist-antagonists can precipitate withdrawal in opioid-dependent individuals, the respiratory depressant effects of partial agonists may not be completely reversed by naloxone. painphysicianjournal.com this compound's mixed profile suggests a complex interaction with naloxone compared to pure agonists.

Interactive Table 2: Comparison of this compound with Classical Opioids

| Compound | Primary Receptor Activity | Efficacy at Mu Receptor | Notes |

| This compound | Mixed Agonist/Antagonist | Partial Agonist | Lower potency than morphine in preclinical studies wikipedia.org |

| Morphine | Agonist (Mu) | Full Agonist | Prototypical opioid agonist painphysicianjournal.com |

| Fentanyl | Agonist (Mu) | Full Agonist | Highly potent; distinct binding mechanism proposed painphysicianjournal.combiorxiv.org |

| Naloxone | Antagonist (Mu, Kappa, Delta) | Antagonist | Reverses effects of agonists; higher affinity for some targets painphysicianjournal.complos.org |

Structural Similarities and Pharmacological Divergence within Opioid Chemical Space

Benzomorphans, including this compound, share a core chemical structure that is related to the morphinan scaffold found in classical opioids like morphine. wikipedia.orgtaylorandfrancis.combiorxiv.org Despite these structural similarities, the pharmacological profiles of benzomorphans and classical opioids can diverge significantly. This divergence is attributed to variations in substituents on the core structure, which influence their affinity and efficacy at different opioid receptor subtypes and potentially other targets. nih.govnih.gov

The concept of opioid receptors having a common binding pocket within the transmembrane core, as identified through structural studies, provides a basis for understanding how different ligands can interact. nih.govfrontiersin.org However, subtle differences in the chemical structures of ligands, even within the same class like benzomorphans, can lead to differential interactions with residues within the binding pocket and influence receptor conformation and downstream signaling pathways. nih.govnih.govelifesciences.org

The N-substitution on the benzomorphan or morphinan structure is a key determinant of pharmacological activity, influencing whether a compound acts as an agonist or antagonist. nih.gov The presence of an N-phenethyl substitution, for example, is associated with increased mu-opioid activity, as seen with phenazocine. wikipedia.org The specific alkyl or aryl substitutions at other positions on the benzomorphan ring system also contribute to the distinct receptor binding profiles and, consequently, the diverse pharmacological effects observed within this class and in comparison to other opioid scaffolds. Structure-activity relationship studies aim to elucidate these connections between chemical structure and pharmacological outcome. nih.govresearchgate.netmdpi.comnih.gov

Future Research Trajectories for Etazocine

Exploration of Potential Non-Opioid Mechanisms of Action

The possibility of non-opioid mechanisms contributing to the effects of compounds historically classified as opioids is an active area of research nih.govmsdmanuals.com. Future studies on etazocine could investigate whether it interacts with or modulates non-opioid systems involved in pain processing or other physiological functions. This could include exploring interactions with monoaminergic systems, the endocannabinoid system, or other neurotransmitter systems that have been implicated in analgesia and the effects of other non-opioid or atypical opioid compounds nih.govukzn.ac.za. Understanding such interactions could reveal novel therapeutic targets or explain aspects of this compound's profile not fully explained by opioid receptor binding alone.

Development of Advanced In Vitro and In Vivo Research Models

Advancements in research models offer opportunities to gain a more nuanced understanding of this compound's pharmacology. Future research could benefit from the development and application of more sophisticated in vitro systems, such as induced pluripotent stem cell-derived neurons or co-culture systems that better mimic the complexity of the nervous system. kcl.ac.uk In vivo studies could utilize advanced genetic models, such as transgenic animals with modified opioid receptor expression or signaling pathways, to dissect the specific contributions of different receptors to this compound's effects. kcl.ac.uk The use of Danio rerio (zebrafish) has already proven useful in preliminary toxicity studies of synthetic opioid derivatives like etazene, suggesting the potential of alternative in vivo models for initial assessments nih.gov. Future work could include more convenient methodological approaches to study the kinetics of drug uptake, as suggested by earlier research on benzomorphans in leukocytes umich.edu.

Application of Omics Technologies to this compound Research

Omics technologies (genomics, proteomics, metabolomics) can provide a comprehensive view of the biological systems affected by a compound. Applying these technologies to this compound research could help identify genetic factors influencing individual responses, elucidate protein targets or pathways modulated by this compound, or discover unique metabolic signatures associated with its administration. This could involve studying changes in gene expression or protein profiles in relevant brain regions or cell types upon this compound exposure, offering insights into downstream effects beyond initial receptor binding.

Computational and Artificial Intelligence-Driven Research Opportunities

Computational approaches, including quantitative structure-activity relationships (QSAR) and molecular modeling, have historically been used in the study of analgesics and can be further applied to this compound mdma.chresearchgate.net. Future research can leverage advanced computational techniques and artificial intelligence (AI) to predict this compound's interactions with known or novel targets, design analogs with potentially improved properties, or simulate its pharmacokinetic and pharmacodynamic behavior. researchgate.net In silico studies have already been used in the toxicological assessment of related synthetic opioids, indicating their utility in predicting potential issues like drug-drug interactions and accumulation nih.gov. AI could also be employed to analyze large datasets from past research, identifying subtle patterns or relationships that were not previously apparent, thereby generating new hypotheses for experimental validation.

Q & A

Q. How can contradictions in this compound’s κ-opioid receptor affinity data across studies be resolved?

- Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines) to aggregate binding affinity (Ki) values. Assess heterogeneity via I² statistics and subgroup analyses (e.g., radioligand type, tissue source). Validate findings using orthogonal assays (e.g., functional GTPγS binding vs. competitive displacement) . Address publication bias via funnel plots and sensitivity analyses .

Q. What experimental frameworks are optimal for studying this compound’s neuropharmacological effects in comorbid pain-depression models?

- Methodological Answer : Implement a dual-variable design integrating behavioral tests (e.g., forced swim test for depressive-like behavior) and neurochemical assays (e.g., monoamine levels via microdialysis). Use factorial ANOVA to analyze interaction effects between pain and depression outcomes. Include sham-operated controls and blinded outcome assessments .

Q. How can researchers reconcile conflicting preclinical and clinical efficacy data for this compound?

- Methodological Answer : Apply translational pharmacometric modeling to bridge species differences (e.g., physiologically based pharmacokinetic modeling). Investigate dose-exposure-response relationships in early-phase trials. Conduct reverse-translational studies using patient-derived cells or transgenic animals to mimic human pathophysiology .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate bias in observational studies investigating this compound’s long-term safety?

- Methodological Answer : Use propensity score matching to balance confounding variables (e.g., comorbidities, concomitant medications). Apply Cox proportional hazards models with time-dependent covariates. Validate endpoints via blinded adjudication committees .

Q. How should researchers handle missing data in this compound clinical trial datasets?

- Methodological Answer : Apply multiple imputation (e.g., MICE algorithm) for missing at random (MAR) data. For missing not at random (MNAR) scenarios, conduct pattern-mixture models or sensitivity analyses. Report attrition rates and reasons in CONSORT flow diagrams .

Ethical and Reporting Standards

Q. What ethical safeguards are critical for this compound trials involving vulnerable populations (e.g., elderly patients)?

Q. How can researchers ensure transparency in reporting this compound’s preclinical toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.